

A Comprehensive Technical Guide on the Physicochemical Properties of BOC-DL-CHA-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BOC-DL-CHA-OH**

Cat. No.: **B119075**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-(tert-Butoxycarbonyl)-DL-cyclohexylalanine (**BOC-DL-CHA-OH**). This amino acid derivative is a valuable building block in peptide synthesis and drug discovery, making a thorough understanding of its properties essential for its effective application. This document outlines key quantitative data, provides detailed experimental protocols for property determination, and includes a workflow diagram for the characterization process.

Core Physicochemical Properties

The physicochemical properties of **BOC-DL-CHA-OH** are fundamental to its handling, reactivity, and incorporation into synthetic workflows. The following table summarizes the available quantitative data for this compound. It is important to note that much of the publicly available data for this specific molecule is predicted through computational models.

Property	Value	Data Type
Molecular Formula	<chem>C14H25NO4</chem>	
Molar Mass	271.35 g/mol	
Density	1.083 ± 0.06 g/cm ³	Predicted
Boiling Point	420.4 ± 28.0 °C	Predicted
Flash Point	208.07 °C	Predicted
pKa	4.02 ± 0.10	Predicted
Vapor Pressure	0 mmHg at 25°C	Predicted
Refractive Index	1.484	Predicted

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable use of any chemical compound in a research and development setting. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
- Capillary tubes
- Thermometer
- Mortar and pestle (if sample needs grinding)[2]

Procedure:

- Sample Preparation: Ensure the **BOC-DL-CHA-OH** sample is completely dry and in a fine powdered form.[3]
- Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube to a height of about 3 mm.[1] Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.[2]
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[1]
- Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point.
- Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, slow the heating rate to approximately 2°C per minute as the temperature approaches the estimated melting point.[2]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

- Small test tubes[4]
- Vortex mixer or shaker
- Graduated pipettes or measuring cylinders

Procedure:

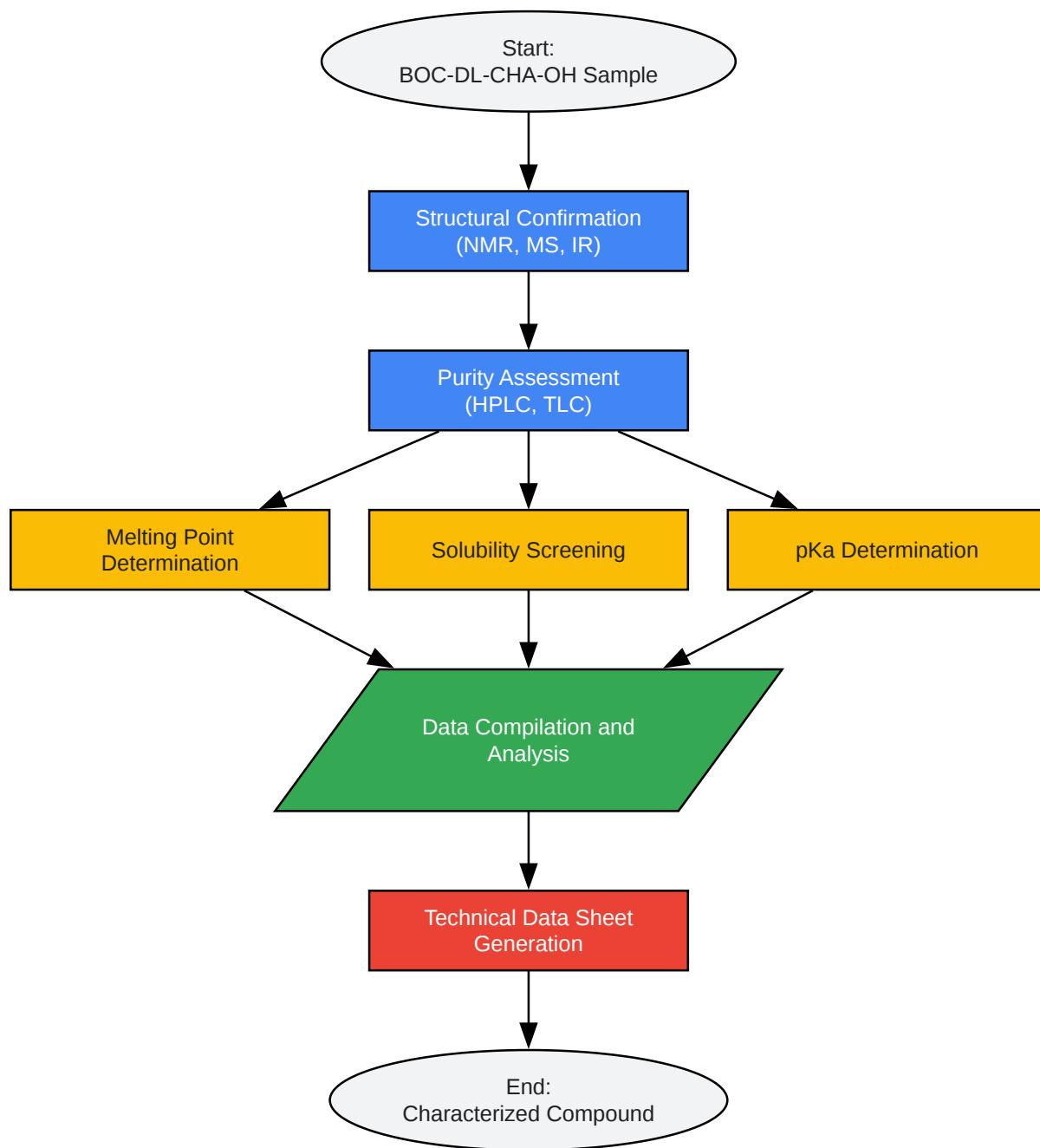
- Qualitative Assessment:

- Place a small, accurately weighed amount of **BOC-DL-CHA-OH** (e.g., 25 mg) into a series of small test tubes.[4]
- To each tube, add a specific volume (e.g., 0.75 mL) of a different solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl, ethanol, acetone) in small portions.[4]
- After each addition, shake the tube vigorously.[4]
- Observe and record whether the compound dissolves completely, partially, or not at all.
- Quantitative Assessment (Shake-Flask Method):
 - Prepare a saturated solution of **BOC-DL-CHA-OH** in a chosen solvent by adding an excess of the compound to the solvent.
 - Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separate the undissolved solid from the solution by filtration or centrifugation.
 - Determine the concentration of the solute in the clear solution using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which influences its solubility, and biological activity.

Apparatus:


- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar
- Beaker

Procedure (Potentiometric Titration):

- Sample Preparation: Prepare a solution of **BOC-DL-CHA-OH** of a known concentration in water or a suitable co-solvent.
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.^[5]

Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or synthesized batch of **BOC-DL-CHA-OH**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physicochemical Properties of BOC-DL-CHA-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119075#physicochemical-properties-of-boc-dl-cha-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com